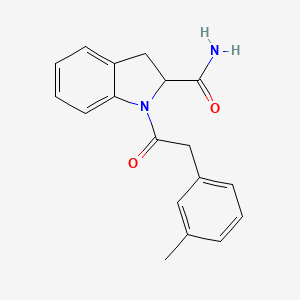

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, such as “1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological properties .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . In one study, several indoleamide analogues were rationally designed, synthesized, and evaluated for their antitubercular and antitumour activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The indole molecule has seven positions to accommodate different substitutions .Wissenschaftliche Forschungsanwendungen

Domino Reactions and Synthesis Methods

A novel one-pot domino reaction facilitated the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing the compound's role in synthesizing complex molecules without prior activation or modification (Ziyaadini et al., 2011). Similarly, the design-based synthesis of an indole acetamide derivative demonstrated its potential in anti-inflammatory drug development, supported by molecular docking and geometrical optimization studies (Al-Ostoot et al., 2020).

Conformational Studies and Molecular Docking

Conformational preferences of proline analogues with a fused benzene ring were explored, revealing significant restrictions in their conformational space, which has implications for the design of new materials and secondary structures (Warren et al., 2010). The compound's mimetic properties for proline and phenylalanine were further confirmed through a thorough study showing its tendency toward the cis amide isomer in polar solvents, indicating its utility in designing different secondary structures (Pollastrini et al., 2021).

Anticancer and Antibacterial Activities

Indole derivatives have been synthesized and evaluated for their anticancer activity, with some showing selective cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Vaddula et al., 2016). Moreover, indole-3-carbaldehyde semicarbazone derivatives exhibited antibacterial activities against Gram-positive and Gram-negative bacteria, further underscoring the broad spectrum of biological activities associated with indole derivatives (Carrasco et al., 2020).

Organocatalysis and Polymerization

The efficiency of N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide as a hydrogen-bonding organocatalyst for the ring-opening polymerization of L-lactide was demonstrated, indicating its potential in polymer science for controlling molecular weight and dispersity of poly(l-lactides) (Koeller et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the formation of the cell wall, which is crucial for the survival and virulence of the bacteria .

Pharmacokinetics

This property likely facilitates their diffusion through the lipid-rich bilayer of Mycobacterium tuberculosis, enhancing their interaction with MmpL3 and thus their anti-TB activity .

Result of Action

The result of the compound’s action is the growth inhibition of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(3-methylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-4-6-13(9-12)10-17(21)20-15-8-3-2-7-14(15)11-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTSMLJKPSJFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)

![1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2845078.png)

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)

![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)